(5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine and thiazolidine-2,4-dione
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidine derivatives and thiazolidine-2,4-dione. The key steps may involve:
Condensation Reactions: Combining the pyrido[1,2-a]pyrimidine derivative with thiazolidine-2,4-dione under specific conditions to form the core structure.
Substitution Reactions: Introducing the ethylamino group through nucleophilic substitution.
Oxidation and Reduction: Adjusting the oxidation state of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, (5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione may serve as a lead compound for developing new pharmaceuticals. Its potential biological activity could be investigated for therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its interactions with biological targets might offer new treatments for various diseases.
Industry
In industrial applications, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Thiazolidine-2,4-dione Derivatives: These compounds are known for their use in medicinal chemistry, particularly in the development of antidiabetic drugs.
Uniqueness
What sets (5Z)-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-propyl-1,3-thiazolidine-2,4-dione apart is its unique combination of structural elements from both pyrido[1,2-a]pyrimidine and thiazolidine-2,4-dione. This hybrid structure may confer distinct properties and activities not observed in simpler analogs.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H18N4O3S/c1-3-8-21-16(23)12(25-17(21)24)10-11-14(18-4-2)19-13-7-5-6-9-20(13)15(11)22/h5-7,9-10,18H,3-4,8H2,1-2H3/b12-10- |
InChI Key |
BXGIJKZSHFTMSQ-BENRWUELSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC)/SC1=O |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC)SC1=O |
Origin of Product |
United States |
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